1-chloro-9H-indeno[2,1-c]pyridin-9-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloroindeno[2,1-c]pyridin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClNO/c13-12-10-8(5-6-14-12)7-3-1-2-4-9(7)11(10)15/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNMCMIMSZBPPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Chemistry of 1 Chloro 9h Indeno 2,1 C Pyridin 9 One
Nucleophilic Substitution Reactions on the Chlorinated Pyridinone Moiety
The chlorine atom at the C1 position of 1-chloro-9H-indeno[2,1-c]pyridin-9-one renders the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of the leaving group, in this case, the chloride ion. masterorganicchemistry.com
Scope of Nucleophiles and Reaction Conditions
While specific studies on this compound are not extensively detailed in publicly available literature, the general reactivity of similar chloro-substituted aza-heterocycles provides a strong indication of the potential scope of nucleophiles. It is anticipated that a range of nucleophiles can be employed to displace the chloro substituent.
Potential Nucleophiles for Substitution Reactions:
| Nucleophile Type | Example Reagent | Expected Product |
| O-Nucleophiles | Sodium methoxide (B1231860) (NaOMe) | 1-methoxy-9H-indeno[2,1-c]pyridin-9-one |
| Sodium hydroxide (B78521) (NaOH) | 1-hydroxy-9H-indeno[2,1-c]pyridin-9-one | |
| N-Nucleophiles | Ammonia (B1221849) (NH3) | 1-amino-9H-indeno[2,1-c]pyridin-9-one |
| Primary/Secondary Amines (RNH2, R2NH) | 1-(Alkylamino/Dialkylamino)-9H-indeno[2,1-c]pyridin-9-one | |
| S-Nucleophiles | Sodium thiomethoxide (NaSMe) | 1-(Methylthio)-9H-indeno[2,1-c]pyridin-9-one |
| C-Nucleophiles | Sodium cyanide (NaCN) | 1-cyano-9H-indeno[2,1-c]pyridin-9-one |
Reaction conditions would likely involve heating the chloro-substituted indenopyridinone with the chosen nucleophile in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The presence of a base may be required to facilitate the reaction, particularly with neutral nucleophiles like ammonia or amines.
Mechanistic Studies of Substitution Processes
The mechanism of nucleophilic aromatic substitution on this compound is expected to proceed via a two-step addition-elimination pathway. masterorganicchemistry.com
Nucleophilic Attack: The nucleophile adds to the carbon atom bearing the chlorine, breaking the aromaticity of the pyridine (B92270) ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized over the electron-withdrawing indenopyridinone system.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product. masterorganicchemistry.com
The rate of this reaction is influenced by the electron-withdrawing nature of the indenopyridinone core, which stabilizes the Meisenheimer intermediate. The presence of the carbonyl group and the nitrogen atom in the ring system enhances the electrophilicity of the carbon atom attached to the chlorine, facilitating the initial nucleophilic attack. masterorganicchemistry.com
Oxidative Transformations of the Indenopyridinone Ring System
The indenopyridinone scaffold can potentially undergo various oxidative transformations, although specific examples for this compound are not documented. In a broader context, oxidation reactions in organic chemistry involve an increase in the number of bonds to oxygen or a decrease in the number of bonds to hydrogen. youtube.comduke.edu For related azafluorenone systems, oxidation can be a key step in their synthesis from corresponding azafluorene (B8703113) precursors, often utilizing air or other oxidizing agents. nih.gov
Reductive Transformations of the Indenopyridinone Ring System
The reduction of this compound could target the carbonyl group or the pyridine ring. Reduction in organic chemistry is characterized by a decrease in the number of bonds to oxygen or an increase in the number of bonds to hydrogen. youtube.comduke.edu
Potential Reductive Transformations:
| Reagent | Potential Product | Comments |
| Sodium borohydride (B1222165) (NaBH4) | 1-chloro-9H-indeno[2,1-c]pyridin-9-ol | Selective reduction of the ketone to a secondary alcohol. youtube.com |
| Lithium aluminum hydride (LiAlH4) | 1-chloro-9H-indeno[2,1-c]pyridin-9-ol | A stronger reducing agent, also expected to reduce the ketone. youtube.com |
| Catalytic Hydrogenation (e.g., H2/Pd) | 1-chloro-9H-indeno[2,1-c]pyridine | Potential for reduction of the ketone and/or the pyridine ring, depending on conditions. |
The choice of reducing agent and reaction conditions would be critical to control the extent of reduction.
Electrophilic Aromatic Substitution on the Indeno[2,1-c]pyridin-9-one Core
Electrophilic aromatic substitution (EAS) involves the reaction of an aromatic ring with an electrophile, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The indenopyridinone ring system is generally electron-deficient due to the presence of the carbonyl group and the pyridine nitrogen, which deactivates the ring towards electrophilic attack compared to benzene (B151609). libretexts.orguci.edu Any substitution would likely be directed to specific positions based on the combined directing effects of the existing substituents and the heteroatoms. The chlorine atom is an ortho-, para-director, while the carbonyl group is a meta-director. libretexts.org Predicting the site of substitution would require a detailed analysis of the electronic properties of the entire ring system.
Functional Group Interconversions on this compound Derivatives
Derivatives of this compound, obtained from the reactions described above, could undergo further functional group interconversions. youtube.comyoutube.com For instance, a cyano group introduced via nucleophilic substitution could be hydrolyzed to a carboxylic acid or reduced to an amine. An amino group could be diazotized and converted to a variety of other functional groups. These transformations would significantly expand the chemical space accessible from the parent chloro compound.
Advanced Characterization and Structural Elucidation of 9h Indeno 2,1 C Pyridin 9 One Compounds
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹H).
Detailed ¹H and ¹³C NMR data for 1-chloro-9H-indeno[2,1-c]pyridin-9-one have not been reported in publicly accessible scientific literature. Such analyses would be critical for identifying the number and connectivity of hydrogen and carbon atoms within the molecule.
A hypothetical ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the indeno-pyridine framework. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the chloro substituent, the carbonyl group, and the nitrogen atom within the pyridine (B92270) ring. Similarly, a ¹³C NMR spectrum would provide a peak for each unique carbon atom, with the carbonyl carbon appearing at a characteristic downfield shift.
Interactive Data Table: Expected NMR Data (Note: The following table is a hypothetical representation as no experimental data has been published.)
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.0 - 9.0 | 120 - 150 |
| Carbonyl C | - | ~190 |
To definitively assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary. These techniques reveal correlations between neighboring protons (COSY) and between protons and their directly attached (HSQC) or more distant (HMBC) carbon atoms.
As of this writing, no 2D NMR data for this compound has been made available in the public domain.
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement.
No experimental HRMS data for this compound (Molecular Formula: C₁₂H₆ClNO) has been published. An HRMS analysis would be expected to yield a precise mass-to-charge ratio (m/z) that corresponds to the calculated exact mass of the molecule, confirming its molecular formula.
Data Table: Calculated Molecular Mass
| Compound Name | Molecular Formula | Calculated Exact Mass |
|---|
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Specific experimental IR data for this compound is not available in reviewed scientific literature. A theoretical IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) group, aromatic C-H bonds, C=C and C=N bonds within the ring system, and the C-Cl bond.
Interactive Data Table: Expected IR Absorption Bands (Note: The following table is a hypothetical representation as no experimental data has been published.)
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3000 - 3100 |
| Carbonyl (C=O) stretch | 1690 - 1720 |
| Aromatic C=C/C=N stretch | 1450 - 1600 |
X-ray Crystallography for Definitive Solid-State Structure Determination
There are no published reports of a single-crystal X-ray diffraction analysis for this compound. Therefore, its definitive solid-state structure has not been experimentally confirmed.
Theoretical and Computational Investigations of 1 Chloro 9h Indeno 2,1 C Pyridin 9 One Systems
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and popular computational method for calculating the electronic structure and properties of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for medium to large systems like indenopyridinones. researchgate.net For 1-chloro-9H-indeno[2,1-c]pyridin-9-one, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G+(d,p), can be employed to optimize the molecular geometry and determine its ground state electronic properties. mdpi.comnih.gov
The chlorine substituent at the C1 position introduces significant electronic perturbations to the parent indenopyridinone core. As an electronegative and π-donating group, it influences the electron density distribution across the fused ring system. This effect can be visualized using a Molecular Electrostatic Potential (MESP) map, which highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In this molecule, the carbonyl oxygen and the pyridine (B92270) nitrogen are expected to be prominent electron-rich centers. nih.gov
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, quantify the chemical reactivity and stability of the molecule. These descriptors for a hypothetical calculation on this compound are presented below.
Interactive Table: Calculated Reactivity Descriptors This table is based on typical values for related heterocyclic compounds and is for illustrative purposes.
| Descriptor | Symbol | Value (eV) | Significance |
| Chemical Potential | µ | -3.5 | Tendency to escape from an equilibrium |
| Chemical Hardness | η | 2.5 | Resistance to change in electron configuration |
| Electrophilicity Index | ω | 2.45 | Propensity to accept electrons |
These values suggest a molecule of moderate hardness and significant electrophilic character, primarily attributed to the electron-withdrawing nature of the carbonyl group and the pyridine nitrogen.
Aromaticity and Antiaromaticity Evaluation of the Fused Ring System
Aromaticity can be evaluated computationally using several methods:
Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of a ring. A negative NICS value (e.g., NICS(0) or NICS(1)) indicates aromatic character (diatropic ring current), while a positive value suggests antiaromaticity (paratropic ring current).
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 implies high aromaticity, while values close to or below 0 indicate non-aromatic or anti-aromatic character.
For this compound, the benzene (B151609) and pyridine rings are expected to exhibit significant aromatic character. The central five-membered cyclopentadienone ring, however, is likely to be anti-aromatic or non-aromatic due to the sp2-hybridized carbonyl carbon disrupting the cyclic conjugation and the 4n π-electron count within that ring.
Interactive Table: Predicted Aromaticity Indices This table presents hypothetical but representative NICS and HOMA values for the distinct rings in the molecule.
| Ring System | Predicted NICS(1) (ppm) | Predicted HOMA | Aromatic Character |
| Benzene Ring (A) | -9.5 | 0.95 | Aromatic |
| Pyridine Ring (C) | -7.8 | 0.88 | Aromatic |
| Cyclopentadienone Ring (B) | +3.2 | 0.15 | Anti-aromatic/Non-aromatic |
Molecular Orbital Analysis and Frontier Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energy, shape, and distribution of these orbitals are key to understanding a molecule's behavior as an electron donor (nucleophile) or electron acceptor (electrophile). nih.gov
In this compound, the HOMO and LUMO are expected to be π-systems distributed across the fused rings. nih.gov
HOMO: The HOMO is the highest energy orbital containing electrons and represents the molecule's ability to donate electrons. Its density is likely concentrated on the electron-rich benzene and pyridine rings.
LUMO: The LUMO is the lowest energy orbital without electrons and represents the molecule's ability to accept electrons. Its density is expected to be localized primarily on the electron-deficient indenone part of the molecule, particularly around the carbonyl group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The introduction of the chloro group is expected to modulate the HOMO and LUMO energy levels and thus the energy gap. nih.gov
Interactive Table: Predicted Frontier Orbital Energies This table shows hypothetical energy values for the frontier orbitals.
| Orbital | Energy (eV) | Description |
| HOMO | -6.0 | Highest Occupied Molecular Orbital |
| LUMO | -1.0 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.0 | Energy difference (LUMO - HOMO) |
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can aid in the identification and structural elucidation of new compounds. researchgate.netresearchgate.net
NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. The calculations would reflect the influence of the chlorine atom, the pyridine nitrogen, and the carbonyl group on the electronic environment of nearby protons and carbons.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of key vibrational modes, such as the characteristic C=O stretch of the ketone (expected around 1700-1720 cm⁻¹), C=N stretching of the pyridine ring, and C-Cl stretching vibrations.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). nih.gov The calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π). For azafluorenones, long-wavelength absorption bands, which give the compounds their color, often have n→π character. nih.gov
Reaction Pathway and Transition State Modeling for Chemical Transformations
Computational modeling is invaluable for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states.
The structure and energy of a transition state, which represents the highest energy point along the reaction coordinate, determines the activation energy and thus the rate of the reaction. For instance, modeling the synthesis of the indenopyridinone core, which might involve a cascade of reactions like aldol (B89426) additions and cyclizations, can help in understanding the regioselectivity and stereoselectivity of the process and optimizing reaction conditions. nih.gov DFT calculations can be used to locate transition state geometries and their vibrational frequencies to confirm they are first-order saddle points on the potential energy surface.
Conformational Analysis and Stereochemical Considerations in Indenopyridinone Derivatives
While the core fused ring system of this compound is largely planar and rigid, conformational analysis becomes critical when flexible substituents are introduced to the indenopyridinone scaffold. For example, if an alkyl or aryl group were added, it could adopt various spatial orientations (conformers) through bond rotation.
Computational methods can be used to determine the relative energies of different conformers and the energy barriers for their interconversion. nih.gov For substituted cyclic systems, this analysis helps in understanding steric interactions, such as the 1,3-diaxial interactions seen in cyclohexanes, which can destabilize certain conformations. pressbooks.pubyoutube.com In the context of indenopyridinone derivatives, understanding the preferred conformation of substituents is vital as it can significantly impact the molecule's interaction with biological targets or its crystal packing arrangement. Even for the seemingly rigid parent structure, minor deviations from planarity (puckering) can be assessed computationally.
Applications of 1 Chloro 9h Indeno 2,1 C Pyridin 9 One in Contemporary Chemical Research and Materials Science
Strategic Utility as a Versatile Synthetic Building Block for Complex Chemical Architectures
There is currently no available scientific literature that documents the use of 1-chloro-9H-indeno[2,1-c]pyridin-9-one as a starting material or intermediate in the synthesis of more complex chemical architectures. The presence of a reactive chlorine atom and a conjugated π-system are features that typically make a compound a valuable synthetic building block. For instance, the chlorine atom could potentially be displaced in nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of new functional groups and the construction of larger molecular frameworks. However, no published research demonstrates these or any other synthetic transformations for this specific compound.
Development of Advanced Materials Based on the Indenopyridinone Scaffold
The development of advanced materials hinges on the discovery and functionalization of novel molecular scaffolds. While the indenopyridinone core has been explored in a broader context, specific research into materials derived from this compound is not apparent.
Exploration in Organic Electronic and Optoelectronic Devices
The field of organic electronics and optoelectronics relies on materials with specific photophysical and electronic properties. Fused aromatic and heterocyclic systems are often investigated for their potential as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or absorbers in organic photovoltaics (OPVs). The extended conjugation of the indenopyridinone system could theoretically lead to interesting electronic properties. However, there are no studies reporting the synthesis of polymers or small molecules for these applications starting from or incorporating this compound. Consequently, no data on its electronic or optoelectronic properties, such as HOMO/LUMO energy levels, charge carrier mobility, or photoluminescence, is available.
Contributions to Novel Chemical Process Development
The development of new chemical processes often involves the use of novel catalysts, reagents, or synthons. There is no indication in the available literature that this compound has been utilized in the development of any new catalytic systems or as a key component in innovative synthetic methodologies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-chloro-9H-indeno[2,1-c]pyridin-9-one and its derivatives?
- Methodological Answer : Two primary routes are documented:
- Three-component condensation : β-Ketonitriles react with aldehydes (e.g., 4-fluorobenzaldehyde) and secondary cyclic amines under reflux conditions to form indeno[2,1-c]pyridin-9-one scaffolds. This method allows for the introduction of dicyanomethyl groups at the 3-position .
- Dehydrogenation of dihydro intermediates : 1,2-Dihydro-9-oxo-indeno[2,1-c]pyridine derivatives are dehydrogenated using KMnO₄ in acetone at 0°C or chloranil in dioxane at ambient temperatures. This step is critical for achieving aromatic stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Assign peaks based on aromatic proton environments (e.g., δ 8.15–11.78 ppm for pyridine/indene protons) and carbonyl carbon signals (δ ~180–190 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and C-Cl stretches at ~550–650 cm⁻¹ .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate purity .
- Data Interpretation : Cross-reference with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities in overlapping signals .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of toxic decomposition products (e.g., HCl gas) during high-temperature reactions .
- Storage : Keep in airtight containers away from oxidizers and light to prevent degradation .
Advanced Research Questions
Q. How can experimental designs be optimized to evaluate the pharmacological potential of this compound derivatives?
- Methodological Answer :
- Biological Assays : Use ventricular arrhythmia models (e.g., electrically induced arrhythmias in rodents) to assess antiarrhythmic activity. Prioritize all-cis hexahydro isomers, which show consistent efficacy in preclinical studies .
- Data Triangulation : Combine quantitative (e.g., EC₅₀ values) and qualitative (e.g., molecular docking) analyses to validate mechanisms. Cross-check results with structural analogs (e.g., 2,4-diamino-indenopyrimidines) to identify structure-activity relationships .
Q. How should researchers address contradictions in spectral or biological data for this compound?
- Methodological Answer :
- Spectral Discrepancies : Re-examine sample purity via HPLC and repeat NMR/IR under standardized conditions (e.g., solvent, temperature). Use member checking by having independent labs validate spectra .
- Biological Variability : Conduct dose-response studies across multiple cell lines or animal models. Apply inferential statistics (e.g., ANOVA) to distinguish experimental noise from true biological effects .
Q. What strategies exist for modifying the indeno[2,1-c]pyridine core to enhance bioactivity or photophysical properties?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl, -CN) at the 1-position to improve electrophilicity and interaction with biological targets .
- Fluorescence Tuning : Synthesize oxime derivatives (e.g., 9H-indeno[2,1-b]pyridin-9-one oxime) to shift emission bands to 460–480 nm for imaging applications .
Q. How can dehydrogenation reactions in the synthesis of this compound be optimized for scalability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
